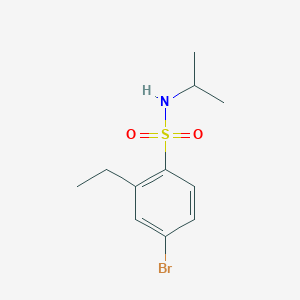

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is a benzenesulfonamide derivative with the molecular formula C11H16BrNO2S. This compound is used as an intermediate in organic synthesis and pharmaceuticals . It is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 2-position, and an isopropyl group attached to the sulfonamide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out in solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium cyanide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

Major Products

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of benzenesulfonic acids.

Reduction: Formation of benzenesulfinamides.

Coupling: Formation of biaryl compounds

Scientific Research Applications

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: In the development of new drugs and therapeutic agents.

Material Science: In the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

2-Bromo-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of an ethyl group.

4-Bromo-N-isopropylbenzenesulfonamide: Similar structure but without the ethyl group.

Uniqueness

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is unique due to the combination of its bromine, ethyl, and isopropyl groups, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in organic synthesis and pharmaceuticals, distinguishing it from other benzenesulfonamide derivatives .

Biological Activity

4-Bromo-2-ethyl-N-isopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antibacterial properties, but recent studies have expanded the scope of their biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16BrN1O2S1

- Molecular Weight : 319.23 g/mol

- IUPAC Name : 4-Bromo-2-ethyl-N-(propan-2-yl)benzenesulfonamide

This compound features a bromine atom and an ethyl group on the benzene ring, contributing to its unique properties and biological activities.

The biological activity of sulfonamides generally involves inhibition of bacterial folic acid synthesis by competitively inhibiting the enzyme dihydropteroate synthase. However, this compound may also exhibit additional mechanisms, such as:

- Antimicrobial Activity : Inhibition of bacterial growth through interference with metabolic pathways.

- Anticancer Properties : Potential induction of apoptosis in cancer cells through modulation of signaling pathways.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits growth of various bacteria; effective against Gram-positive strains. |

| Anticancer | Induces apoptosis in specific cancer cell lines; shows promise in vitro. |

| Anti-inflammatory | Modulates inflammatory responses in cellular models. |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study investigating the antimicrobial properties of various sulfonamides, including this compound, revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of traditional antibiotics, suggesting enhanced efficacy in certain contexts . -

Anticancer Activity :

In vitro experiments demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated increased levels of caspase activation, confirming its potential as an anticancer agent . -

Inflammatory Response Modulation :

Research on the compound's anti-inflammatory effects showed that it reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a role in managing inflammatory conditions .

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a therapeutic agent beyond traditional antibacterial applications. Its ability to induce apoptosis in cancer cells and modulate inflammatory responses opens avenues for further research and development.

Properties

Molecular Formula |

C11H16BrNO2S |

|---|---|

Molecular Weight |

306.22 g/mol |

IUPAC Name |

4-bromo-2-ethyl-N-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C11H16BrNO2S/c1-4-9-7-10(12)5-6-11(9)16(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 |

InChI Key |

FLYIYMVKBBCDPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.